molecular formula C10H13ClN4 B11884143 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11884143
M. Wt: 224.69 g/mol
InChI Key: FCTFKSRJWWTGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pyrrolopyrimidine derivative characterized by a tert-butyl group at the 7-position, a chlorine atom at the 4-position, and an amine group at the 2-position. The tert-butyl group confers steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents .

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

7-tert-butyl-4-chloropyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C10H13ClN4/c1-10(2,3)15-5-4-6-7(11)13-9(12)14-8(6)15/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

FCTFKSRJWWTGJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC2=C1N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine structures can inhibit specific enzymes involved in nucleotide synthesis, such as GARFTase (Glycinamide ribonucleotide formyltransferase). Inhibition of GARFTase has been linked to reduced proliferation in tumor cells. For example:

  • IC50 Values : Compounds derived from this scaffold have shown IC50 values as low as 1.7 nM against human tumor cell lines, indicating potent anticancer properties .

Anti-inflammatory Properties

The compound's structure allows for potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary studies suggest:

  • IC50 Values Against COX-II : Various derivatives exhibited IC50 values ranging from 0.011 μM to 17.5 μM, demonstrating significant anti-inflammatory potential .

Example Synthetic Route

  • Starting Materials : Appropriate pyrimidine and pyrrole derivatives.
  • Reagents : Chlorinating agents for introducing chlorine into the structure.
  • Conditions : Controlled temperature and pressure to facilitate the reaction while minimizing by-products.

Case Study 1: Tumor Cell Inhibition

A series of experiments demonstrated that modifications in the side chains of pyrrolo[2,3-d]pyrimidine derivatives significantly impacted their cytotoxicity profiles against various human cancer cell lines. This suggests pathways for optimizing therapeutic efficacy through structural modifications .

Case Study 2: Anti-inflammatory Assessment

In vivo models have shown that certain derivatives maintain anti-inflammatory potency while exhibiting reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This makes them suitable candidates for further development as therapeutic agents with fewer side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 7-Position

The 7-position substituent significantly influences biological activity, solubility, and synthetic accessibility. Key analogs include:

7-Methyl Derivatives
  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (W4S) :
    • Smaller methyl group reduces steric hindrance compared to tert-butyl.
    • Higher solubility in polar solvents due to lower hydrophobicity.
    • Used as a coupling reagent in synthetic protocols .
7-Benzyl Derivatives
  • 7-Benzyl-4-methyl-5-phenylethyl-pyrrolo[2,3-d]pyrimidin-2-amine: Benzyl group enhances π-π interactions with aromatic residues in target proteins. Demonstrated antitumor activity (IC₅₀ values in nanomolar range) against kinase targets . Bulkier than tert-butyl but less lipophilic due to the phenyl ring’s planar structure .
7-(4-Nitrobenzyl) and 7-(4-Aminobenzyl) Derivatives
  • Reduction of nitro to amino (e.g., compound 2 in ) improves solubility and introduces hydrogen-bonding capabilities .
7-(Furan-2-ylmethyl) Derivatives
  • 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (W5S) :
    • Heterocyclic furan introduces hydrogen-bond acceptors, altering electronic properties.
    • Lower molecular weight (328.41 g/mol) compared to tert-butyl analogs .

Substitution at the 4- and 5-Positions

  • Used in radiolabeling studies due to iodine’s isotopic properties .
  • Lexibulin and SRI-32007: Lexibulin: Contains a morpholino group; inactive against HBV. SRI-32007: Methylsulfonyl group confers antiviral activity (IC₅₀ = 0.5 µM against HBV) .

Physicochemical and Pharmacokinetic Properties

Compound Substituent (7-position) Molecular Weight (g/mol) LogP (Predicted) Key Activity Reference
Target Compound tert-Butyl 239.71 ~2.5 Under investigation
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine None 168.58 ~1.2 Intermediate
W4S Methyl 148.17 ~0.8 Synthetic intermediate
Compound 6 () Benzyl 402.41 ~3.0 Antitumor (Kinase inhibition)
SRI-32007 Methylsulfonyl 434.45 ~1.8 Antiviral (HBV)
  • Synthetic Complexity : tert-Butyl substitution requires specialized reagents (e.g., tert-butyl halides) and may lower yields due to steric challenges .

Biological Activity

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 1236033-21-8

The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The tert-butyl and chloro substitutions are critical for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound exhibits promising cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.39 ± 0.06
NCI-H4600.46 ± 0.04
HeLa7.01 ± 0.60

These findings suggest that the compound may inhibit key cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, which is significant for cancer treatment strategies targeting mitotic processes .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidines can be significantly influenced by structural modifications. Research indicates that:

  • The introduction of various substituents at the 4-position can enhance potency.
  • Tert-butyl groups contribute to lipophilicity, improving membrane permeability and bioavailability.

Case Studies

  • In Vivo Studies : A study conducted by Li et al. demonstrated that administration of the compound in murine models led to a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics .
  • Combination Therapy : Another investigation explored the effects of combining this compound with doxorubicin in resistant cancer cell lines, resulting in enhanced cytotoxicity and reduced resistance mechanisms .

Q & A

What are the established synthetic routes for 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and what reaction conditions optimize yield and purity?

Basic Research Question
The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-d]pyrimidine core. Key methods include:

  • Chlorination and alkylation : Starting from 7H-pyrrolo[2,3-d]pyrimidin-2-amine, chlorination at the 4-position is achieved using POCl₃ or PCl₃ under reflux (60–80°C, 6–8 hours) . The tert-butyl group is introduced via nucleophilic alkylation using tert-butyl bromide or tert-butyl acetate in the presence of NaH/DMF at 0–25°C .
  • Ammonolysis : Substitution of the 4-chloro group with ammonia (25% aq. NH₃ in dioxane, 80°C, 12 hours) yields the 4-amino derivative, though this step is reversible and requires careful pH control to avoid byproducts .
  • Optimization : Purity (>98%) is achieved via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from dichloromethane/hexane mixtures .

How is the structural identity of this compound confirmed through spectroscopic and crystallographic methods?

Basic Research Question
Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for the tert-butyl group (δ 1.3–1.5 ppm, singlet) and pyrrolo[2,3-d]pyrimidine protons (δ 6.7–8.2 ppm) .
    • ¹³C NMR : The 4-chloro carbon appears at δ 125–130 ppm, while the tert-butyl carbons resonate at δ 28–32 ppm (CH₃) and δ 60–65 ppm (quaternary C) .
  • X-ray crystallography : Reveals planar pyrrolopyrimidine rings with the tert-butyl group causing steric hindrance, influencing crystal packing .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 239.1 (calculated for C₁₀H₁₂ClN₄) confirm the molecular formula .

What are the common derivatization reactions at the 4-chloro position, and what factors influence their regioselectivity?

Basic Research Question
The 4-chloro group is highly reactive for nucleophilic substitution:

  • Amination : Reaction with aqueous or gaseous NH₃ yields the 4-amino derivative, but competing hydrolysis (to 4-hydroxy) occurs under acidic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) introduce aryl groups for SAR studies .
  • Regioselectivity : Steric bulk from the tert-butyl group directs substitution to the 4-position, while electron-withdrawing effects of Cl enhance reactivity at this site .

How do structural modifications at the tert-butyl and pyrrolopyrimidine positions affect target binding affinity in kinase inhibition studies?

Advanced Research Question
Modifications impact kinase selectivity and binding kinetics :

  • tert-Butyl removal : Derivatives lacking the tert-butyl group show reduced binding to JAK2 (IC₅₀ increases from 12 nM to >1 µM) due to loss of hydrophobic pocket interactions .
  • Substituent effects :
    • 4-Amino substitution : Enhances hydrogen bonding with kinase hinge regions (e.g., EGFR inhibition, IC₅₀ = 8 nM) .
    • Pyrrole N-alkylation : Introducing benzyl groups at N-7 improves solubility but may reduce cellular permeability .
  • Case study : 7-Benzyl derivatives (e.g., compound 6 in ) exhibit dual antitubulin and antiangiogenic activity, with IC₅₀ values <50 nM in MCF-7 breast cancer cells.

What strategies resolve contradictions between in vitro enzymatic inhibition data and cellular activity for derivatives of this compound?

Advanced Research Question
Discrepancies arise from assay conditions or off-target effects :

  • Assay validation : Compare enzymatic IC₅₀ (purified kinase) vs. cellular EC₅₀ (e.g., using phospho-STAT5 levels for JAK2 inhibition) .
  • Membrane permeability : Measure logP values (e.g., tert-butyl derivatives have logP ≈ 2.5 vs. 1.2 for polar analogues) to correlate with cellular uptake .
  • Metabolic stability : Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation (e.g., tert-butyl oxidation) causing reduced cellular efficacy .
  • Countermeasures : Use prodrug strategies (e.g., phosphate esters) or modify substituents to balance lipophilicity (clogP 1–3) .

What computational approaches predict the binding modes of novel derivatives to specific biological targets like JAK kinases?

Advanced Research Question
Molecular modeling guides rational design:

  • Docking studies : Use AutoDock Vina or Glide to simulate binding to JAK2 (PDB: 4D1S). The tert-butyl group occupies a hydrophobic pocket near Val⁶²⁷, while the pyrrolopyrimidine core forms hydrogen bonds with Leu⁹³² backbone .
  • MD simulations : 100-ns simulations (AMBER force field) reveal stable binding for 4-chloro derivatives but conformational shifts in 4-amino analogues due to solvent exposure .
  • QSAR models : Hammett σ values for substituents correlate with activity (R² = 0.89 for JAK2 inhibition), guiding electron-withdrawing group selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.